molecular formula C10H11ClFN3OS B5803116 N-(3-chloro-4-fluorophenyl)-2-propionylhydrazinecarbothioamide

N-(3-chloro-4-fluorophenyl)-2-propionylhydrazinecarbothioamide

Cat. No. B5803116
M. Wt: 275.73 g/mol
InChI Key: CSVFWBGMPOPNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-propionylhydrazinecarbothioamide, commonly known as CPTH, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. CPTH was initially developed as a histone acetyltransferase inhibitor, but it has since been found to have a wide range of other biological effects.

Mechanism of Action

CPTH exerts its biological effects by inhibiting histone acetyltransferases (HATs). HATs are enzymes that acetylate histones, which leads to the activation of gene transcription. By inhibiting HATs, CPTH reduces the level of gene transcription and alters the expression of genes involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
CPTH has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce oxidative stress and inflammation in neurodegenerative diseases, and inhibit the production of pro-inflammatory cytokines in inflammation. CPTH has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

CPTH has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of HATs in biological processes. However, there are also limitations to using CPTH in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, CPTH has been found to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

For the study of CPTH include developing more potent and selective HAT inhibitors, studying the role of HATs in epigenetic regulation, and improving methods for synthesizing and purifying CPTH.

Synthesis Methods

CPTH can be synthesized by reacting 3-chloro-4-fluoroaniline with propionyl chloride to form N-(3-chloro-4-fluorophenyl)-2-propionylaniline. This intermediate is then reacted with thiosemicarbazide to form the final product, N-(3-chloro-4-fluorophenyl)-2-propionylhydrazinecarbothioamide. The synthesis method of CPTH has been extensively studied and optimized to improve yield and purity.

Scientific Research Applications

CPTH has been found to have a wide range of scientific research applications. It has been studied as a potential therapeutic agent for cancer, neurodegenerative diseases, and inflammation. CPTH has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation. In addition, CPTH has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(propanoylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN3OS/c1-2-9(16)14-15-10(17)13-6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVFWBGMPOPNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=S)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-propanoylhydrazinecarbothioamide

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